(S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol
Description
The compound (S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)piperazin-1-yl)ethan-1-ol features a benzo[7]annulen core fused with a piperazine ring. Key structural attributes include:
- Benzo[7]annulen scaffold: A seven-membered carbocyclic ring fused to a benzene ring, providing a semi-rigid hydrophobic platform.
- Substituents: A methoxy (-OCH₃) group at position 1 and an amino (-NH₂) group at position 2 on the benzo[7]annulen core.
- Stereochemistry: The (S)-configuration at the chiral center influences molecular interactions, particularly in biological systems.
Properties
IUPAC Name |
2-[4-[(6S)-2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-23-18-16-4-2-3-15(13-14(16)5-6-17(18)19)21-9-7-20(8-10-21)11-12-22/h5-6,15,22H,2-4,7-13,19H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMXKBHUBMUIFA-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCCC(C2)N3CCN(CC3)CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC2=C1CCC[C@@H](C2)N3CCN(CC3)CCO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301121698 | |
| Record name | 4-[(6S)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454651-63-8 | |
| Record name | 4-[(6S)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454651-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(6S)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301121698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-yl)piperazin-1-yl)ethan-1-ol is a complex organic compound with potential biological activities. Its structure features a piperazine moiety, which is known for various pharmacological effects, including interactions with neurotransmitter systems and potential anticancer properties.
- IUPAC Name : (S)-2-(4-(2-amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzoannulen-6-yl)piperazin-1-yl)ethan-1-ol
- CAS Number : 1454651-63-8
- Molecular Formula : C18H29N3O2
- Molecular Weight : 319.45 g/mol
- Purity : 97% .
The biological activity of (S)-2-(4-(2-Amino-1-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-6-yl)piperazin-1-yl)ethan-1-ol is primarily attributed to its interaction with various biological targets. The piperazine ring has been implicated in the inhibition of human acetylcholinesterase (AChE), which is critical in the regulation of neurotransmitter levels in the nervous system. This inhibition may lead to enhanced cholinergic activity, making it a candidate for further investigation in neurodegenerative diseases .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperazine derivatives. The compound's structure suggests that it may interact with cellular pathways involved in cancer proliferation. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating effective dose ranges .
Study 1: Inhibition of AChE
In a study focused on piperazine derivatives, it was found that compounds with similar structures inhibited AChE effectively. The study utilized molecular docking techniques to predict binding affinities at the enzyme's active sites. The results indicated that modifications to the piperazine ring could enhance inhibitory potency .
Study 2: Antiproliferative Effects
Another investigation evaluated various piperazine derivatives against several cancer cell lines. Compounds demonstrated significant antiproliferative activity with IC50 values ranging from 0.02 to 0.08 μmol/mL against A549 and HCT116 cells. These findings suggest that (S)-2-(4-(2-Amino...) could potentially exhibit similar or enhanced activities due to its unique structural characteristics .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
Piperazine-Containing Benzo-Fused Derivatives
The following compounds share structural motifs with the target molecule:
Key Structural Differences
- Core Scaffold : The target uses a benzo[7]annulen core, while analogs like 7f and 8a employ benzo[b]thiophen, altering aromaticity and steric bulk .
- Substituent Chemistry: Electron Effects: The nitro group in 7f is electron-withdrawing, contrasting with the electron-donating methoxy group in the target . Polarity: The hydroxyethyl group in the target and ’s compound enhances water solubility compared to 7f’s propanone chain . Chirality: The (S)-configuration in the target may confer distinct receptor-binding properties absent in racemic analogs.
Physicochemical Properties
- Simpler piperazine derivatives (e.g., 4-(4-Methylpiperazino)aniline: 89–91°C) exhibit lower melting points due to reduced structural complexity .
- Solubility: Hydroxyethyl and propanol groups (target and 8a) improve aqueous solubility over nitro- or chloro-substituted analogs .
Pharmacological Implications
- Toxicity: ’s compound carries an H302 warning (oral toxicity), possibly linked to its chloro and pyrimidine substituents . The target’s amino and methoxy groups may mitigate such risks.
- Bioactivity: Piperazine derivatives often target GPCRs. The benzo[7]annulen scaffold’s rigidity may enhance receptor selectivity compared to flexible propanone chains in 7f .
Research Findings and Data Gaps
- Structural Insights : Substituent electronic properties and stereochemistry critically influence physicochemical and biological behavior.
- Data Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Further studies are needed to confirm its solubility, stability (e.g., storage at 2–8°C as in ), and receptor affinity.
Q & A
Q. How to synthesize novel derivatives for enhanced blood-brain barrier (BBB) penetration?
- Methodological Answer : Introduce lipophilic substituents (e.g., trifluoromethyl groups) at the 6-position of the benzo[7]annulene ring. Reflux chalcone intermediates with dichlorophenylhydrazine in ethanol for 12 hours to generate pyrazoline derivatives, followed by logP optimization via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
